molecular formula C18H19ClN6O4 B2938139 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 941923-00-8

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2938139
CAS No.: 941923-00-8
M. Wt: 418.84
InChI Key: KAEBHCNHLRBXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O4 and its molecular weight is 418.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

Novel derivatives related to the chemical structure of interest have been synthesized for their potential biological activities. For instance, a study focused on the synthesis, structure, and biological activity of novel 4,5‐disubstituted thiazolyl urea derivatives, highlighting their promising antitumor activities. This work underscores the utility of such compounds in medicinal chemistry, particularly in designing new anticancer agents (Ling et al., 2008).

Biological Evaluation and Anticancer Potential

The exploration of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects on various cancer cell lines. This research has identified compounds with potent inhibitory activity, comparable to established treatments, suggesting these derivatives as potential anticancer agents and highlighting the role of such urea derivatives in developing new therapeutic strategies (Jian Feng et al., 2020).

Antioxidant Activity

Another study focused on the synthesis and antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionality. Preliminary structure–activity relationship studies revealed that compounds containing selenourea functionality exhibited potent antioxidant activity. This finding opens the door to further investigation of these compounds as a new class of antioxidant agents (M. V. Bhaskara Reddy et al., 2015).

Chemical Interactions and Molecular Docking

The study of the crystal structure and docking analysis of tetrazole derivatives, including those structurally related to the chemical of interest, has provided insights into their potential as COX-2 inhibitors. This research contributes to understanding the molecular basis of the therapeutic potential of such compounds and their interaction with biological targets (B. J. Al-Hourani et al., 2015).

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-11(19)5-7-13/h4-9H,10H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEBHCNHLRBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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